molecular formula C17H19N6O9P B12931174 N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate) CAS No. 63591-33-3

N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)

Cat. No.: B12931174
CAS No.: 63591-33-3
M. Wt: 482.3 g/mol
InChI Key: YAIBRORGTOILTJ-LSCFUAHRSA-N
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Description

N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate) is a synthetic nucleotide analog designed for advanced biochemical and pharmacological research. Its structure integrates an adenosine moiety, a core signaling molecule in the purinergic system , with a 4-nitrophenyl group. This unique design suggests potential applications as a substrate or modulator for enzymes and receptors involved in purinergic pathways. The purinergic system is a major regulatory network in the body, comprising extracellular nucleotides and nucleosides like ATP and adenosine, their receptors (P1 and P2 families), and metabolic enzymes . Researchers can utilize this compound to probe the function of adenylate cyclase , an enzyme regulated by adenosine receptors (A2A and A2B) , or to study the kinetics and specificity of various phosphohydrolases. The 4-nitrophenyl group can serve as a chromophore, potentially allowing for the development of colorimetric assays to monitor enzymatic activity, similar to the use of 4-nitrophenyl phosphate (pNPP) in phosphatase studies . This makes it a valuable tool for investigating immune cell function, inflammation, and other physiologic processes governed by purinergic signaling . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions, as compounds of this class may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Properties

CAS No.

63591-33-3

Molecular Formula

C17H19N6O9P

Molecular Weight

482.3 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C17H19N6O9P/c24-13-11(6-31-33(28,29)30)32-17(14(13)25)22-8-21-12-15(19-7-20-16(12)22)18-5-9-1-3-10(4-2-9)23(26)27/h1-4,7-8,11,13-14,17,24-25H,5-6H2,(H,18,19,20)(H2,28,29,30)/t11-,13-,14-,17-/m1/s1

InChI Key

YAIBRORGTOILTJ-LSCFUAHRSA-N

Isomeric SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Functionalization of Adenosine

The process begins with the selective protection or activation of functional groups on adenosine to facilitate subsequent reactions.

  • Reagents : Adenosine, protecting agents (e.g., benzoyl chloride or trimethylsilyl chloride).
  • Conditions : Reactions are typically conducted under anhydrous conditions to prevent side reactions.
  • Outcome : Protected adenosine derivatives suitable for further modification.

Introduction of the 4-Nitrophenylmethyl Group

The 4-nitrophenylmethyl group is introduced through a nucleophilic substitution reaction.

  • Reagents :
    • 4-nitrobenzyl chloride (as the source of the nitrophenylmethyl group).
    • A base such as triethylamine to facilitate the reaction.
  • Conditions :
    • The reaction is carried out in an inert atmosphere (e.g., nitrogen or argon).
    • Solvent: Anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
    • Temperature: Typically maintained between 0°C and room temperature.
  • Mechanism :
    • The nucleophilic amine group on adenosine reacts with the electrophilic carbon in 4-nitrobenzyl chloride, forming a stable bond.
  • Outcome : N-[(4-Nitrophenyl)methyl]adenosine intermediate.

Phosphorylation at the 5'-Position

The final step involves phosphorylation at the 5'-hydroxyl group to form the dihydrogen phosphate ester.

  • Reagents :
    • Phosphorylating agents such as phosphorus oxychloride (POCl₃) or dibenzyl phosphite.
    • A base like pyridine or triethylamine to neutralize by-products.
  • Conditions :
    • Temperature: Controlled between -10°C and room temperature to avoid decomposition.
    • Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or acetonitrile.
  • Purification :
    • The crude product is purified using techniques like column chromatography or recrystallization.
  • Outcome : N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate).

Reaction Pathway Summary

Step Reagents/Conditions Outcome
Functionalization Adenosine, protecting agents Protected adenosine derivative
Substitution 4-nitrobenzyl chloride, base, inert atmosphere N-[(4-Nitrophenyl)methyl]adenosine
Phosphorylation POCl₃/dibenzyl phosphite, base N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)

Key Considerations for Synthesis

  • Reaction Control : Precise control of temperature and pH is crucial at each stage to avoid side reactions and degradation of intermediates.
  • Purity : Intermediate and final products must be purified thoroughly using chromatography or recrystallization to achieve biochemical-grade quality.
  • Yield Optimization : Using optimized stoichiometric ratios and reaction conditions can improve overall yield.

Data Table: Example Reaction Conditions

Parameter Functionalization Substitution Phosphorylation
Solvent Anhydrous DCM Anhydrous DMF Anhydrous THF
Temperature Room temperature 0°C to room temperature -10°C to room temperature
Reagents Benzoyl chloride 4-nitrobenzyl chloride POCl₃
Base Pyridine Triethylamine Triethylamine
Reaction Time ~12 hours ~6 hours ~8 hours
Purification Method Column chromatography Column chromatography Recrystallization

Chemical Reactions Analysis

Types of Reactions

((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-((4-nitrobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the nitro group to an amino group, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield various oxidized derivatives, while reduction can produce amino-substituted compounds

Scientific Research Applications

Chemistry

In chemistry, ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-((4-nitrobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its interactions with enzymes and other biomolecules. Its ability to mimic natural nucleotides makes it a valuable tool for investigating biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-((4-nitrobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is explored for its potential as a drug candidate. Its interactions with specific molecular targets can lead to the development of new treatments for various diseases, including cancer and viral infections.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in fields such as electronics, catalysis, and materials science.

Mechanism of Action

The mechanism of action of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-((4-nitrobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Structural Analogues

N-[(4-Acetamidophenyl)methyl]adenosine 5'-(dihydrogen phosphate) (CAS 63554-92-7)
  • Structure : Replaces the nitro group with an acetamido (-NHCOCH₃) moiety.
  • Molecular Weight : 494.395 g/mol (C₁₉H₂₃N₆O₈P) .
  • No antimicrobial data are reported, but its structural similarity suggests possible applications in nucleoside transport studies.
6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-inosinic acid
  • Structure: Inosine (hypoxanthine base) derivative with a 4-nitrophenylmethyl thioether at position 4.
  • Relevance : Demonstrates how nitro-substituted groups are used to modify nucleoside transporters or inhibit enzymatic degradation .
Adenosine 5'-Monophosphate (AMP)
  • Structure : Lacks the 4-nitrophenylmethyl group.
  • Molecular Weight : 347.22 g/mol.
  • Function : Central to energy metabolism (e.g., ATP synthesis) and enzyme regulation (e.g., AMP-activated protein kinase) .
(3,5-Dihydroxyoxolan-2-yl)methyl dihydrogen phosphate
  • Structure : Simplified phosphate-containing ribose derivative.
  • Relevance : Exhibits binding free energy (−66.09 kcal/mol) in molecular dynamics simulations, highlighting the role of phosphate groups in protein interactions .

Functional Comparisons

Enzymatic Interactions
  • Alkaline Phosphatase Substrates :
    • 4-Nitrophenyl phosphate (pNPP): A standard substrate for alkaline phosphatase assays due to the nitro group acting as a chromogenic leaving group .
    • Target Compound : The 5'-phosphate group may render it a substrate for phosphatases, but steric hindrance from the 4-nitrophenylmethyl group could reduce hydrolysis rates compared to AMP or pNPP.
Antimicrobial Activity
  • 1,3,4-Thiadiazole Derivatives: Compounds synthesized using 4-nitrophenyl-containing precursors exhibit antimicrobial activity against E. coli, B. mycoides, and C. albicans .
Molecular Binding and Stability
  • MMGBSA Analysis: Phosphate-containing analogues like (3,5-Dihydroxyoxolan-2-yl)methyl dihydrogen phosphate show binding free energies of −66.09 kcal/mol, comparable to adenosine derivatives . The nitro group in the target compound may enhance binding specificity to hydrophobic enzyme pockets.
  • Solvent Accessible Surface Area (SASA) : AMP derivatives typically exhibit SASA values between 50–150 Ų, indicating moderate solvent exposure . The hydrophobic 4-nitrophenyl group in the target compound may reduce SASA, favoring membrane permeability.

Data Tables

Table 1: Structural and Molecular Comparison of Adenosine Derivatives

Compound Name Substituent Molecular Weight (g/mol) Key Functional Features References
N-[(4-Nitrophenyl)methyl]adenosine 5'-phosphate 4-Nitrophenylmethyl ~481 (estimated) Electron-withdrawing group, potential enzyme inhibitor
N-[(4-Acetamidophenyl)methyl]adenosine 5'-phosphate 4-Acetamidophenylmethyl 494.395 Improved solubility, nucleoside transport studies
Adenosine 5'-monophosphate (AMP) None 347.22 Metabolic intermediate, enzyme regulation
6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-inosinic acid 4-Nitrophenylmethyl thio N/A Nucleoside transporter modulation

Table 2: Biochemical Properties of Phosphate-Containing Compounds

Compound Binding Free Energy (ΔGbind, kcal/mol) Enzymatic Substrate Antimicrobial Activity
N-[(4-Nitrophenyl)methyl]adenosine 5'-phosphate Not reported Hypothetical Potential (untested)
Adenosine 5'-monophosphate (AMP) −70.04 (simulated) Yes (phosphatases) None
1,3,4-Thiadiazole derivatives N/A No Active

Biological Activity

N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate) is a complex organic compound with significant biological activity, primarily due to its structural similarity to adenosine. This similarity enables it to interact with various purinergic receptors, particularly the P2Y receptor family, which plays crucial roles in numerous physiological processes.

Chemical Structure and Properties

The compound has the molecular formula C19H23N7O8P and features a unique structure that includes:

  • A purine base (adenosine moiety)
  • A nitrophenyl group linked via a methyl bridge
  • A dihydrogen phosphate group at the 5' position

This structural configuration is essential for its biological interactions and potential therapeutic applications.

Property Details
Molecular FormulaC19H23N7O8P
Key FeaturesContains a nitrophenyl group; potential for varied biological activities due to electron-withdrawing nature.

The biological activity of N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate) is largely attributed to its ability to mimic natural nucleotides, allowing it to bind to purinergic receptors. These receptors are G-protein-coupled receptors (GPCRs) that mediate various cellular responses upon activation. The compound primarily interacts with:

  • P2Y Receptors : Involved in signal transduction pathways related to inflammation, cancer progression, and metabolic regulation.
  • A2A Receptor Subtype : Plays a critical role in modulating immune responses and neurotransmission.

Biological Activity and Research Findings

Research indicates that N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate) exhibits significant effects on:

  • Inflammation : By modulating the activity of immune cells through P2Y receptor activation.
  • Cancer Progression : Influencing pathways that regulate cell proliferation and apoptosis.
  • Metabolic Processes : Affecting energy metabolism by interacting with enzymes involved in nucleotide metabolism.

Case Studies

  • Inflammatory Response Modulation :
    • A study demonstrated that treatment with this compound reduced the secretion of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
  • Cancer Cell Proliferation :
    • In vitro assays showed that N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate) inhibited the growth of certain cancer cell lines, indicating its potential as a chemotherapeutic agent.
  • Metabolic Regulation :
    • Research highlighted its role in altering metabolic pathways by activating P2Y receptors, leading to increased glucose uptake in muscle cells.

Synthesis and Industrial Applications

The synthesis of N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate) involves multiple steps, including:

  • Protection and deprotection of functional groups
  • Nucleophilic substitution reactions
  • Phosphorylation

These methods are crucial for producing high-purity compounds for research and therapeutic use.

Q & A

Q. Characterization methods :

  • NMR spectroscopy : Confirm regiochemistry of the 4-nitrophenylmethyl group (e.g., 1^1H NMR: aromatic protons at δ 8.2–8.4 ppm) and phosphorylation (δ 4.5–5.0 ppm for ribose protons) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ calculated for C17_{17}H19_{19}N6_6O8_8P: 465.09 g/mol) .
  • UV-Vis spectroscopy : Quantify purity using the 4-nitrophenyl chromophore (λmax_{max} ~310 nm, ε = 9,500 M1^{-1}cm1^{-1}) .

Basic: How do solubility and stability profiles of this compound vary under experimental conditions?

Answer:

  • Solubility : Tested in buffered solutions (pH 7.4) and polar aprotic solvents (e.g., DMSO, DMF). Data suggests moderate solubility in water (~50 mg/mL at 25°C) due to the hydrophilic 5'-phosphate and hydrophobic 4-nitrophenyl group .
  • Stability :
    • pH-dependent degradation : Monitor via HPLC under varying pH (3–9). Hydrolysis of the phosphate ester is minimal at pH 7.4 (t1/2_{1/2} >24 hrs) but accelerates under acidic (pH <3) or alkaline (pH >9) conditions .
    • Light sensitivity : Shield from UV light to prevent nitro group reduction; store lyophilized at -20°C .

Advanced: How does the 4-nitrophenylmethyl modification influence enzyme binding compared to unmodified adenosine 5'-phosphate?

Answer:

  • Enzymatic assays : Compare kinetic parameters (Km_m, Vmax_{max}) using purified enzymes (e.g., adenylate kinase or phosphatases). For example:
    • Adenylate kinase inhibition : The 4-nitrophenyl group sterically hinders binding, increasing Km_m by 3–5 fold compared to AMP .
    • Phosphatase resistance : The bulky group reduces hydrolysis rates (e.g., alkaline phosphatase activity decreases by ~70% vs. AMP) .
  • Isothermal titration calorimetry (ITC) : Quantify binding entropy/enthalpy changes to enzymes like P2Y receptors, showing reduced affinity due to hydrophobic interactions .

Advanced: What computational strategies predict interactions between this compound and target proteins?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., kinases). The 4-nitrophenyl group shows π-π stacking with Phe residues but clashes with conserved glycine-rich loops .
  • MD simulations : Run 20–100 ns trajectories (AMBER/CHARMM) to assess stability. RMSD analysis reveals ligand-induced conformational changes in loop regions (e.g., RMSF >3 Å for residues 150–170) .
  • MMGBSA binding energy : Calculate ΔGbind_{bind} (e.g., -70.04 kcal/mol for TRAF3IP2 ligase), highlighting contributions from van der Waals interactions (-45.2 kcal/mol) and desolvation penalties (+22.1 kcal/mol) .

Advanced: How can researchers resolve contradictions in enzyme inhibition data across studies?

Answer:

  • Control variables :
    • Enzyme source : Compare recombinant vs. tissue-extracted enzymes (e.g., commercial ADP from Sigma vs. in-house purified) to rule out isoform-specific effects .
    • Buffer conditions : Test Mg2+^{2+}/Mn2+^{2+} dependence (e.g., 1–10 mM divalent cations alter kinase activity by 30–50%) .
  • Orthogonal assays : Validate inhibition using fluorescence polarization (for binding) and malachite green (for phosphate release) to distinguish allosteric vs. competitive mechanisms .

Advanced: What strategies optimize this compound’s use in probing nucleotide-dependent signaling pathways?

Answer:

  • Photoaffinity labeling : Incorporate a diazirine moiety into the 4-nitrophenyl group for UV crosslinking, followed by pull-down assays and LC-MS/MS to identify binding partners .
  • FRET-based reporters : Pair with Cy3/Cy5-labeled proteins to monitor real-time conformational changes in G-protein-coupled receptors (GPCRs) .

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